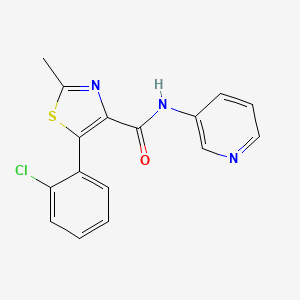![molecular formula C24H21N3O3 B11135446 N-(4-methoxyphenethyl)-2-[4-oxo-3(4H)-quinazolinyl]benzamide](/img/structure/B11135446.png)
N-(4-methoxyphenethyl)-2-[4-oxo-3(4H)-quinazolinyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-methoxyphenethyl)-2-[4-oxo-3(4H)-quinazolinyl]benzamide is an organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxyphenethyl)-2-[4-oxo-3(4H)-quinazolinyl]benzamide typically involves the condensation of 4-methoxyphenethylamine with 2-[4-oxo-3(4H)-quinazolinyl]benzoic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxyphenethyl)-2-[4-oxo-3(4H)-quinazolinyl]benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the quinazolinone ring can be reduced to form a hydroxyl group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Formation of N-(4-hydroxyphenethyl)-2-[4-oxo-3(4H)-quinazolinyl]benzamide.
Reduction: Formation of N-(4-methoxyphenethyl)-2-[4-hydroxy-3(4H)-quinazolinyl]benzamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-methoxyphenethyl)-2-[4-oxo-3(4H)-quinazolinyl]benzamide involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating various biochemical pathways. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
- N-(4-methoxyphenethyl)-2-[4-oxo-3(4H)-quinazolinyl]acetamide
- N-(4-methoxyphenethyl)-2-[4-oxo-3(4H)-quinazolinyl]propionamide
- N-(4-methoxyphenethyl)-2-[4-oxo-3(4H)-quinazolinyl]butyramide
Uniqueness
N-(4-methoxyphenethyl)-2-[4-oxo-3(4H)-quinazolinyl]benzamide is unique due to its specific structural features, which confer distinct biological activities. The presence of the methoxyphenethyl group and the quinazolinone ring system contributes to its unique pharmacological profile and potential therapeutic applications.
Properties
Molecular Formula |
C24H21N3O3 |
|---|---|
Molecular Weight |
399.4 g/mol |
IUPAC Name |
N-[2-(4-methoxyphenyl)ethyl]-2-(4-oxoquinazolin-3-yl)benzamide |
InChI |
InChI=1S/C24H21N3O3/c1-30-18-12-10-17(11-13-18)14-15-25-23(28)20-7-3-5-9-22(20)27-16-26-21-8-4-2-6-19(21)24(27)29/h2-13,16H,14-15H2,1H3,(H,25,28) |
InChI Key |
SKRXZNXHTFIZCD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)C2=CC=CC=C2N3C=NC4=CC=CC=C4C3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-[(3,4-Dichlorophenyl)methoxy]-2-(3-pyridylmethylene)benzo[b]furan-3-one](/img/structure/B11135377.png)

![4-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-5,7,8-trimethyl-2H-chromen-2-one](/img/structure/B11135383.png)
![ethyl 2-{[(2E)-3-(2,4-dichlorophenyl)prop-2-enoyl]amino}-4-phenylthiophene-3-carboxylate](/img/structure/B11135391.png)
![N-[3-(4-benzylpiperazino)-3-oxopropyl]-2-pyrazinecarboxamide](/img/structure/B11135392.png)
![3-(5-methoxy-1H-indol-1-yl)-1-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-1-propanone](/img/structure/B11135406.png)
![2-(1,3-dioxo-2-azaspiro[4.4]non-2-yl)-N-[2-(5-methoxy-1H-indol-1-yl)ethyl]acetamide](/img/structure/B11135408.png)
![3-(4-methoxy-1H-indol-1-yl)-N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}propanamide](/img/structure/B11135419.png)
![(5Z)-2-[(E)-2-(thiophen-2-yl)ethenyl]-5-(3,4,5-trimethoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11135439.png)
![6-imino-N-[2-(4-methoxyphenyl)ethyl]-2-oxo-7-(3-propan-2-yloxypropyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11135451.png)
![1-[3-[(E)-2-(benzenesulfonyl)-2-cyanoethenyl]-4-oxopyrido[1,2-a]pyrimidin-2-yl]piperidine-4-carboxamide](/img/structure/B11135466.png)
![N-{2-[(E)-2-(2-chlorophenyl)-1-cyanoethenyl]-4-(4-methylphenyl)-1,3-thiazol-5-yl}acetamide](/img/structure/B11135469.png)
![Methyl 4-{2-[2-(4-methoxyphenyl)ethyl]-6,7-dimethyl-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl}benzoate](/img/structure/B11135472.png)
![6-tert-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-{[(2E)-3-(furan-2-yl)prop-2-enoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B11135478.png)
